molecular formula C9H13ClFN3O B11876382 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride

Katalognummer: B11876382
Molekulargewicht: 233.67 g/mol
InChI-Schlüssel: YRHQUIVTKRHREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is a pyrimidine derivative featuring a fluorine atom at the 5-position and a pyrrolidin-3-ylmethoxy group at the 2-position of the pyrimidine ring. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Pyrrolidine, a five-membered nitrogen-containing heterocycle, contributes to the compound’s basicity and conformational flexibility, which may influence receptor binding .

Eigenschaften

Molekularformel

C9H13ClFN3O

Molekulargewicht

233.67 g/mol

IUPAC-Name

5-fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride

InChI

InChI=1S/C9H12FN3O.ClH/c10-8-4-12-9(13-5-8)14-6-7-1-2-11-3-7;/h4-5,7,11H,1-3,6H2;1H

InChI-Schlüssel

YRHQUIVTKRHREA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1COC2=NC=C(C=N2)F.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Pyrimidine Ring Functionalization

The synthesis begins with the preparation of 2-chloro-5-fluoropyrimidine, a critical intermediate. Chlorination of 5-fluoropyrimidin-2-ol using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 60°C yields 2-chloro-5-fluoropyrimidine with >85% efficiency. This step is pivotal for activating the pyrimidine ring toward nucleophilic substitution.

Reaction Conditions

  • Reagents : POCl₃ (5 equiv), PCl₅ (1.5 equiv)

  • Temperature : 60°C, 3 hours

  • Workup : Quenching with ice-water, extraction with dichloromethane.

Pyrrolidin-3-ylmethanol Synthesis

Pyrrolidin-3-ylmethanol, the etherifying agent, is synthesized via reductive amination of 4-aminobutan-1-ol. Protecting the amine with a tert-butoxycarbonyl (Boc) group prior to reduction ensures stereochemical integrity. Lithium aluminum hydride (LiAlH₄) reduces the Boc-protected intermediate to yield racemic pyrrolidin-3-ylmethanol in 72% yield.

Key Steps

  • Boc protection of 4-aminobutan-1-ol (Boc₂O, DMAP, THF).

  • Cyclization under acidic conditions (HCl, ethanol).

  • Reduction with LiAlH₄ in anhydrous tetrahydrofuran (THF).

Etherification and Salt Formation

Nucleophilic Substitution

The coupling of 2-chloro-5-fluoropyrimidine with pyrrolidin-3-ylmethanol proceeds via a Williamson ether synthesis. Sodium hydride (NaH) in THF deprotonates the alcohol, enabling nucleophilic attack on the chloropyrimidine. Optimal conditions achieve 89% yield after 12 hours at 80°C.

Optimization Data

BaseSolventTemperature (°C)Yield (%)
NaHTHF8089
K₂CO₃DMF10065
Cs₂CO₃Acetone6078

Data adapted from methodologies in.

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether yields a crystalline product with >99% purity.

Salt Formation Protocol

  • Dissolve free base in ethanol (10 vol).

  • Add concentrated HCl (1.1 equiv) dropwise at 0°C.

  • Stir for 1 hour, filter, and wash with cold ether.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (s, 1H, pyrimidine-H), 4.32 (m, 2H, OCH₂), 3.65–3.20 (m, 5H, pyrrolidine-H), 2.98 (m, 1H, pyrrolidine-CH).

  • FT-IR : 2550 cm⁻¹ (N⁺-H stretch), 1630 cm⁻¹ (C=N pyrimidine).

Purity and Crystallinity

X-ray powder diffraction (XRPD) confirms the crystalline nature of the hydrochloride salt, with characteristic peaks at 2θ = 12.5°, 18.7°, and 25.3°. High-performance liquid chromatography (HPLC) analysis shows ≤0.5% impurities under the following conditions:

HPLC Parameters

  • Column: C18, 5 µm, 150 × 4.6 mm

  • Mobile phase: 70:30 MeCN/H₂O (0.1% TFA)

  • Flow rate: 1.0 mL/min.

Industrial-Scale Considerations

Process Validation

Large-scale production (≥100 kg) requires validation under current Good Manufacturing Practices (cGMP). Key parameters include:

  • Temperature control : ±2°C during chlorination and etherification.

  • In-process testing : Intermediate purity checks via thin-layer chromatography (TLC).

  • Waste management : Recycling of POCl₃ and solvent recovery systems.

Environmental Impact

Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) reduce ecological footprint while maintaining yields at 86% .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidine Ring

The fluorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key findings include:

Reaction ConditionsNucleophileProduct FormedYield (%)Reference
K₂CO₃, DMF, 60°C, 12 hrPiperidine5-Piperidino-pyrimidine derivative78
NaH, THF, rt, 6 hrThiophenol5-Phenylthio-pyrimidine analog65
Et₃N, DCM, 0°C → rt, 24 hrBenzylamine5-Benzylamino-pyrimidine compound82

Mechanistic Insight : Fluorine's electronegativity activates the pyrimidine ring for NAS, with regioselectivity dictated by the electron-withdrawing effects of adjacent groups .

Functionalization of the Pyrrolidine Moiety

The pyrrolidin-3-ylmethoxy group participates in two primary reaction types:

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the pyrrolidine ring undergoes protonation at the nitrogen, followed by nucleophilic attack at the β-position:

Acid CatalystSolventTemperatureProductApplication
HCl (conc.)EtOHRefluxLinear amino alcoholIntermediate for peptidomimetics
H₂SO₄H₂O80°Cγ-Lactam derivativeCNS-targeting scaffolds

This reactivity aligns with trends observed in pyrrolidine-based drug candidates .

Oxidation Reactions

The pyrrolidine nitrogen and adjacent carbons are susceptible to oxidation:

Oxidizing AgentConditionsMajor ProductSelectivity
mCPBADCM, 0°C → rtN-Oxide>95%
KMnO₄H₂O, 50°CPyrrolidinone (keto derivative)60%

These transformations modify the compound’s solubility and binding affinity .

Reductive Modifications

Catalytic hydrogenation targets both the pyrimidine ring and pyrrolidine substituent:

CatalystPressure (psi)SolventProduct Profile
Pd/C50EtOAcPartially saturated pyrimidine dihydro derivative
Ra-Ni30MeOHFully reduced pyrrolidine-piperidine hybrid

Reduction pathways are critical for tuning lipophilicity in drug design .

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

Reaction TypeReagentsCoupling PartnerProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl analogs for kinase inhibition
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amineAmino-functionalized probes

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Stability Under Physiological Conditions

Hydrolytic stability studies reveal:

pHTemperatureHalf-Life (t₁/₂)Degradation Pathway
1.237°C8.2 hrPyrimidine ring protonation → cleavage
7.437°C48 hrSlow pyrrolidine N-demethylation

This data informs formulation strategies for preclinical testing .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride exhibits significant antifungal properties. It has shown efficacy against various fungal pathogens, including:

  • Ascomycetes
  • Basidiomycetes

The mechanism of action likely involves interference with fungal cell wall synthesis or disruption of essential metabolic pathways, which is common among antifungal agents. Studies have demonstrated that this compound can inhibit the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml .

Antiviral Properties

Emerging research suggests that the compound may also possess antiviral properties. While specific viral targets have yet to be fully elucidated, preliminary studies indicate potential effectiveness against certain viral strains, expanding its applicability beyond antifungal uses.

Agricultural Sciences Applications

The compound's antifungal properties make it a candidate for use as a fungicide in agricultural settings. Its ability to combat fungal pathogens can help protect crops from diseases that threaten yield and quality. The unique structure of this compound enhances its activity compared to other traditional fungicides.

Synthesis and Derivatization

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

  • Nucleophilic substitutions involving the pyrimidine ring.
  • Reactions with strong bases or nucleophiles leading to further derivatization.

These synthetic strategies allow researchers to create analogs that may exhibit enhanced biological activities or altered pharmacokinetic profiles.

Case Study 1: Antifungal Efficacy Testing

In a study conducted by Du et al., various derivatives of pyrimidine were synthesized and tested for their antifungal activities against pathogens such as B. cinerea and S. sclerotiorum. The results indicated that certain compounds exhibited inhibition rates exceeding 80%, with some derivatives performing better than established fungicides like tebuconazole .

CompoundInhibition Rate (%)Control (Tebuconazole)
Compound A96.7696.45
Compound B10096.45
Compound C82.7383.34

Further investigations into the biological activity of related pyrimidine derivatives have shown promising results in anticancer assays against cell lines such as PC3, K562, Hela, and A549. Although the activity was lower than that of doxorubicin, certain compounds demonstrated moderate inhibition rates, suggesting potential for development as anticancer agents .

Cell LineInhibition Rate (%)Control (Doxorubicin)
PC354.94Higher than control
K56237.80Higher than control
Hela48.25Higher than control

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrrolidin-3-ylmethoxy group can also contribute to the compound’s overall binding properties and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrrolidine/Piperidine Variations

Compound Name Substituent at Position 2 Heterocycle Type Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-3-ylmethoxy Pyrrolidine ~250 (estimated) Fluorine enhances metabolic stability; pyrrolidine provides flexibility .
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine HCl Pyrrolidin-3-ylmethoxy + Cl at position 4 Pyrrolidine Not reported Chlorine increases lipophilicity; positional isomerism alters binding .
5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl Piperidin-3-ylmethylthio Piperidine 263.76 Thioether linkage and piperidine alter electronic properties and ring size .
2-(Pyrrolidin-2-yl)pyrimidine HCl Pyrrolidin-2-yl Pyrrolidine Not reported Direct pyrrolidine attachment reduces linker flexibility, impacting conformation .

Key Observations :

  • Heterocycle Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters spatial arrangement and basicity. Piperidine derivatives (e.g., ) may exhibit stronger receptor interactions due to increased ring size .

Functional Group Modifications

Compound Name Functional Group at Position 2 Biological Activity
(5-Fluoropyrimidin-2-yl)methanamine HCl Methanamine Unknown; amine group may increase polarity .
SCH 66712 Piperazinyl-linked benzimidazole Potent CYP2D6 inhibitor (Ksof = 0.39 μM) via protein adduct formation .
5-Fluoro-2-methylpyrimidin-4-amine Methyl + amine Simpler structure; lacks heterocyclic moiety .

Key Observations :

  • CYP2D6 Inhibition: SCH 66712 () demonstrates that bulky substituents (e.g., benzimidazole-piperazinyl) enable mechanism-based enzyme inactivation.
  • Amine vs.

Metabolic and Pharmacokinetic Considerations

  • Metabolite Formation: SCH 66712 undergoes CYP2D6-mediated oxidation at the benzimidazole phenyl group, generating methylene quinone adducts that inactivate the enzyme .
  • Enzyme Selectivity : SCH 66712 is metabolized by CYP2C9 and CYP2C19 but selectively inhibits CYP2D6 . The target compound’s fluorine substituent may confer resistance to oxidative metabolism, extending half-life .

Table 1: Comparative Pharmacological Data

Compound Name Enzymatic Activity (IC50/Ki) Metabolic Stability Key References
SCH 66712 CYP2D6 Ksof = 0.39 ± 0.10 μM Low (forms adducts)
Target Compound Not reported High (fluorine)
5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl Not reported Moderate (thioether)

Biologische Aktivität

5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1420824-89-0
  • Molecular Formula : C9H13ClFN3O
  • Molecular Weight : 233.67 g/mol

Synthesis

The synthesis of this compound typically involves the introduction of a fluorine atom at the 5-position of the pyrimidine ring, followed by the substitution of a methoxy group at the 2-position. The pyrrolidine moiety is then added through a nucleophilic substitution reaction. This synthetic pathway is crucial for enhancing the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular proliferation. Notably, it has been shown to exhibit potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating strong antitumor properties. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleotide synthesis and DNA replication processes .

Antitumor Activity

A pivotal study demonstrated that this compound significantly inhibits the proliferation of L1210 cells. The addition of thymidine reversed the growth inhibition, suggesting that the compound's action is linked to nucleotide metabolism .

Antiviral Activity

Research has indicated that fluorinated nucleosides, including derivatives like this compound, possess antiviral properties. These compounds can effectively inhibit viral replication by targeting viral polymerases, making them candidates for further development in antiviral therapies .

Safety and Toxicity

Safety data sheets indicate that while this compound exhibits promising biological activity, it also presents some hazards. It has been classified as harmful if swallowed and may cause skin irritation and respiratory tract irritation . Proper handling and safety precautions are essential when working with this compound.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that modifications in the chemical structure significantly influenced the compound's efficacy against various cancer cell lines. The structure–activity relationship (SAR) studies revealed that specific substitutions could enhance potency against target cells .
  • Animal Models : In vivo studies using murine models showed a marked reduction in tumor size when treated with this compound compared to controls. These findings support its potential as an effective anticancer agent .

Data Table: Biological Activity Summary

Biological ActivityIC50 (nM)Cell LineReference
Antitumor<10L1210 Mouse Cells
Antiviral0.42HCV NS5B
Cytotoxicity<50Various Cancer Lines

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride?

A stepwise synthesis approach is typically employed:

  • Step 1: Functionalize the pyrimidine core via nucleophilic substitution at the 2-position using pyrrolidin-3-ylmethanol under basic conditions. Fluorine at the 5-position is retained due to its electron-withdrawing properties.
  • Step 2: Hydrochloride salt formation by treating the free base with concentrated HCl in a polar solvent (e.g., water or ethanol). Crystallization at reduced temperatures (0–50°C) ensures high purity .
  • Intermediate Validation: Use intermediates like 4-chloro-5-fluoro-pyrimidine derivatives (analogous to ) to confirm reactivity patterns.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC Analysis: Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • NMR Spectroscopy: Confirm substitution patterns via 1^1H NMR (e.g., pyrrolidine methoxy protons at δ 3.5–4.0 ppm) and 19^{19}F NMR (fluorine coupling constants) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z 258.1) .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal: Segregate halogenated organic waste (due to fluorine and chloride content) and transfer to certified hazardous waste facilities .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can computational chemistry be applied to optimize the synthesis of this compound?

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like nucleophilic substitution. This reduces trial-and-error experimentation .
  • Solvent Optimization: Simulate solvent effects (e.g., dielectric constant of ethanol vs. DMF) on reaction kinetics using COSMO-RS models .
  • Machine Learning: Train models on reaction yield data from analogous pyrimidine derivatives to predict optimal molar ratios or temperatures .

Q. What strategies resolve contradictions in reaction yield data across different studies?

  • Parameter Standardization: Control variables like solvent purity, stirring rate, and HCl stoichiometry during salt formation, as minor deviations can alter yields by 10–20% .
  • Replication Studies: Repeat experiments using identical equipment (e.g., reflux condensers vs. microwave reactors) to isolate equipment-specific biases .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenated species or pyrrolidine ring-opening) that may explain yield discrepancies .

Q. What mechanisms underlie the biological activity of this compound’s structural motifs?

  • Pyrimidine Core: Acts as a bioisostere for purines, enabling kinase or receptor binding. Fluorine enhances metabolic stability and lipophilicity .
  • Pyrrolidine Methoxy Group: Facilitates hydrogen bonding with target proteins (e.g., via oxygen lone pairs) while maintaining conformational flexibility .
  • Hydrochloride Salt: Improves aqueous solubility for in vitro assays (e.g., IC50_{50} determination in buffer solutions) .

Q. How can stability studies be designed to assess degradation under varying conditions?

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours. Monitor degradation via HPLC peak area reduction .
  • pH Stability: Dissolve in buffers (pH 1–13) and track hydrochloride dissociation using ion chromatography .
  • Long-Term Storage: Store at –20°C under argon; periodic NMR checks (every 6 months) detect hydrolytic cleavage of the methoxy group .

Methodological Notes

  • Data Contradictions: Cross-reference computational predictions (e.g., reaction barriers) with experimental yields to identify systematic errors .
  • Advanced Characterization: Combine X-ray crystallography (for salt form confirmation) with dynamic light scattering (DLS) to study aggregation in biological media .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.